
LY-411575
概要
説明
LY411575は、ノッチシグナル伝達を阻害する、高効力な低分子ガンマセクレターゼ阻害剤です。 ガンマセクレターゼはノッチシグナル伝達経路の主要な構成要素であり、細胞増殖、分化、アポトーシスなど、細胞の運命決定に重要な役割を果たしています 。 LY411575は、マウス腸における杯細胞分化と、マウス胚性幹細胞における神経分化を促進することが示されています .
科学的研究の応用
LY411575 has a wide range of scientific research applications:
Neuroscience: Promotes neuronal differentiation of neural progenitor cells derived from mouse embryonic stem cells.
Cancer Research: Induces apoptosis in primary and immortalized Kaposi’s sarcoma cells.
Stem Cell Biology: Promotes goblet cell differentiation in the mouse intestine and cultured colonic organoids.
Epithelial Cell Biology: Induces hair cell differentiation from inner ear stem cells in vitro and transdifferentiation of supporting cells into hair cells in vivo.
作用機序
LY411575は、ガンマセクレターゼを阻害することでその効果を発揮し、ノッチ受容体の処理と活性化を阻害します 。ノッチ受容体は、細胞の運命決定に重要な役割を果たす、膜貫通タンパク質です。 ガンマセクレターゼを阻害することで、LY411575はノッチ受容体の切断を阻止し、それによって活性化とその下流のシグナル伝達経路を阻害します .
類似化合物の比較
LY411575は、ガンマセクレターゼ阻害剤として、その高い効力で際立っています。類似の化合物には以下のようなものがあります。
DAPT: 別のガンマセクレターゼ阻害剤ですが、効力と特異性が異なります。
化合物E: 化学的性質と用途が異なるガンマセクレターゼ阻害剤です。
セマガセスタット: アルツハイマー病の治療における可能性が研究されているガンマセクレターゼ阻害剤です。
LY411575は、さまざまな細胞タイプの分化を促進する特定の用途と、ノッチシグナル伝達の強力な阻害において際立っています .
Safety and Hazards
将来の方向性
LY411575 has shown potential in promoting neuronal differentiation of neural progenitor cells derived from mouse embryonic stem cells, promoting goblet cell differentiation in mouse intestine, and inducing apoptosis in primary and immortalized Karposi’s sarcoma cells . These findings suggest that LY411575 could have future applications in the fields of neuroscience and cancer research .
生化学分析
Biochemical Properties
LY-411575 is a potent inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease that cleaves type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors . By inhibiting γ-secretase, this compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound blocks Notch activation, which is essential for cell fate decisions, including cell proliferation, differentiation, and apoptosis . The compound interacts with the active site of γ-secretase, preventing the cleavage of its substrates and thereby modulating various cellular processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, this compound reduces the production of amyloid-β peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease . In immune cells, this compound alters lymphocyte development and impairs intrathymic differentiation at the CD4-CD8-CD44+CD25+ precursor stage . In the intestine, this compound promotes goblet cell differentiation and drastically alters tissue morphology . The compound also induces apoptosis in Kaposi’s sarcoma cells and promotes neural differentiation in mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of γ-secretase activity. γ-Secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2 . This compound binds to the active site of presenilin, the catalytic subunit of γ-secretase, and inhibits its proteolytic activity . This inhibition prevents the cleavage of APP and Notch receptors, leading to reduced production of amyloid-β peptides and inhibition of Notch signaling . The compound’s ability to block Notch activation results in altered cell fate decisions and induction of apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound inhibits β-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation . The compound’s stability and degradation over time have been studied, showing that it remains effective in reducing amyloid-β levels and blocking Notch activation over extended periods . Long-term effects of this compound include changes in thymic cellularity and intestinal morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, doses of this compound that inhibit amyloid-β production have marked effects on lymphocyte development and intestinal morphology . Higher doses of this compound induce intestinal goblet cell hyperplasia and thymus atrophy by inhibiting Notch signaling . The compound also decreases cortical amyloid-β levels in transgenic mice with an effective dose (ED50) of approximately 0.6 mg/kg . High doses of this compound can lead to toxic or adverse effects, including altered lymphocyte development and impaired intrathymic differentiation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with γ-secretase . The compound inhibits the cleavage of APP and Notch receptors, thereby modulating the production of amyloid-β peptides and Notch signaling . This compound also affects the metabolic flux of these pathways, leading to changes in metabolite levels and cellular responses . The inhibition of γ-secretase by this compound has been shown to reduce amyloid-β levels in the brain and plasma of treated animals.
化学反応の分析
LY411575は、主にガンマセクレターゼ阻害剤としての役割を担い、さまざまな化学反応を起こします。 インビトロで500マイクロモル濃度でノッチ活性化を阻害します 。 この化合物は、初代および不死化カポジ肉腫細胞でアポトーシスを誘導することが知られています 。これらの反応から生成される主な生成物は、通常、ノッチシグナル伝達の阻害とそれに続く細胞応答に関連しています。
科学研究への応用
LY411575は、幅広い科学研究への応用が期待されています。
神経科学: マウス胚性幹細胞由来の神経前駆細胞の神経分化を促進します.
がん研究: 初代および不死化カポジ肉腫細胞でアポトーシスを誘導します.
幹細胞生物学: マウス腸および培養された結腸オルガノイドにおける杯細胞分化を促進します.
上皮細胞生物学: インビトロで内耳幹細胞からの有毛細胞分化と、インビボでの支持細胞から有毛細胞へのトランス分化を誘導します.
類似化合物との比較
LY411575 is unique in its high potency as a gamma-secretase inhibitor. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with different potency and specificity.
Compound E: A gamma-secretase inhibitor with distinct chemical properties and applications.
Semagacestat: A gamma-secretase inhibitor that has been studied for its potential in treating Alzheimer’s disease.
LY411575 stands out due to its specific applications in promoting differentiation in various cell types and its potent inhibition of Notch signaling .
準備方法
LY411575の調製には、合成経路と特定の反応条件が伴います。 1つの方法は、LY411575を、50%ポリエチレングリコール、30%プロピレングリコール、10%エタノールで1ミリリットルあたり10ミリグラムの溶液として製剤化し、その後、投与のために0.4%メチルセルロースで希釈することです 。詳細な工業生産方法は、現在の文献では容易に入手できません。
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-CVRXJBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439850 | |
| Record name | LY-411575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-57-6 | |
| Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 411575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-411575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LY411575, and what is its primary mechanism of action?
A: LY411575 (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] LY411575 exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []
Q2: How does LY411575 affect the amyloidogenic pathway?
A: LY411575 effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]
Q3: What are the downstream effects of LY411575 on Notch signaling?
A: By inhibiting γ-secretase, LY411575 prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]
Q4: Does LY411575 affect Aβ turnover and deposition in the brain?
A: Research indicates that LY411575 can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []
Q5: How does LY411575 impact the processing of the hepatitis C virus (HCV) core protein?
A: Studies suggest that LY411575 can inhibit signal peptide peptidase (SPP), another enzyme targeted by LY411575 that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]
Q6: What is the molecular formula and weight of LY411575?
A: The molecular formula of LY411575 is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]
Q7: Is there spectroscopic data available for LY411575?
A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of LY411575 and its intermediates during synthesis. [, ]
Q8: Is there information available on the material compatibility of LY411575?
A8: Specific information regarding the material compatibility of LY411575 is limited in the provided research.
Q9: What is known about the stability of LY411575 under various conditions?
A: While detailed stability studies are not extensively covered, research suggests that LY411575 exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.
Q10: Does LY411575 possess any catalytic properties?
A: No, LY411575 functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]
Q11: Have computational methods been employed in LY411575 research?
A11: Specific details regarding computational chemistry and modeling studies on LY411575 are limited in the provided research.
Q12: How do structural modifications of LY411575 affect its activity and potency?
A: Research has explored modifications of the LY411575 structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []
Q13: Are there structural features critical for the selective inhibition of γ-secretase by LY411575?
A: While specific structure-activity relationships regarding LY411575's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []
Q14: What formulation strategies have been explored to improve LY411575's bioavailability?
A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to LY411575 analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.
Q15: Is there information available regarding LY411575's compliance with SHE regulations?
A15: The provided research focuses on the scientific and pharmacological aspects of LY411575, and information concerning its compliance with SHE regulations is not discussed.
Q16: What is the pharmacokinetic profile of LY411575?
A: Studies in mice indicate that LY411575 can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.
Q17: What in vitro models have been used to study LY411575's activity?
A: LY411575's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.
Q18: Which animal models have been employed to investigate the effects of LY411575?
A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of LY411575. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.
Q19: Has LY411575 been evaluated in clinical trials?
A19: While LY411575 has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.
Q20: Are there known resistance mechanisms to LY411575?
A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to LY411575 and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.
Q21: What is the safety profile of LY411575?
A: While LY411575 has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.
Q22: Have specific drug delivery strategies been explored for LY411575?
A22: Information regarding targeted drug delivery approaches for LY411575 is limited in the provided research.
Q23: What analytical methods have been used to quantify LY411575 and its effects?
A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure LY411575's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


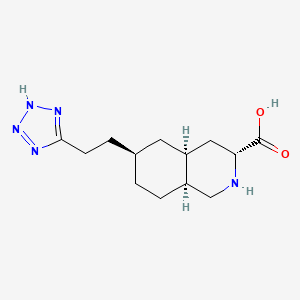
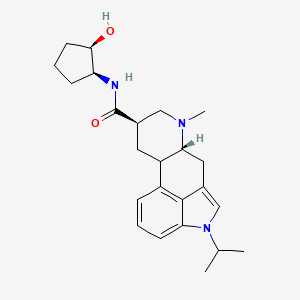

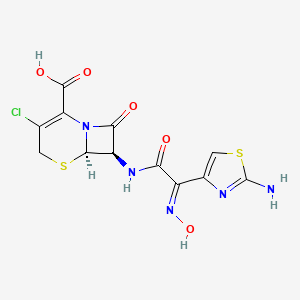
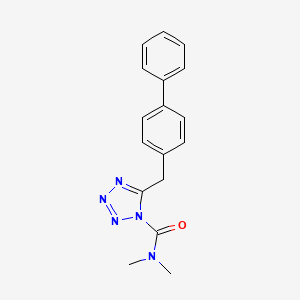
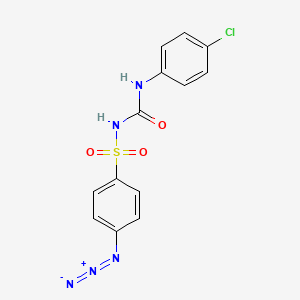

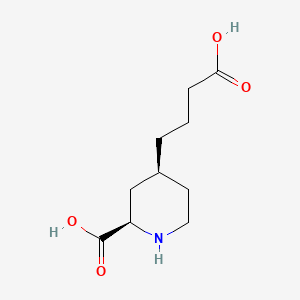
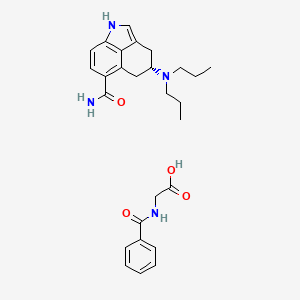
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)
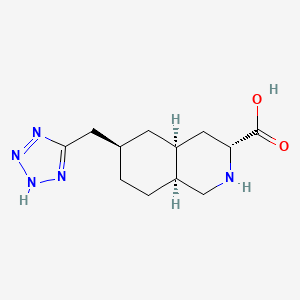

![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
